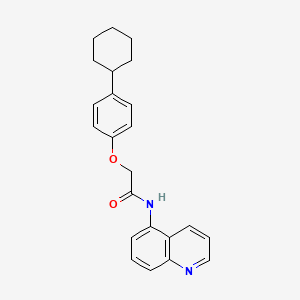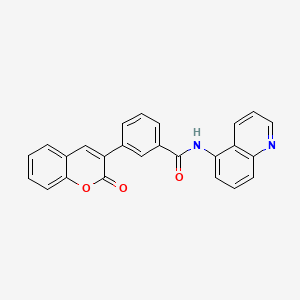![molecular formula C25H20ClNO5 B3498296 2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B3498296.png)
2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide
Übersicht
Beschreibung
This compound is a complex organic molecule. It contains several functional groups, including a chloro group, a methyl group, a methoxy group, and an acetamide group . It seems to be related to the class of compounds known as flavonoids .
Synthesis Analysis
The synthesis of this compound might involve several steps, including catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The structure would be confirmed through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The compound might undergo various chemical reactions, depending on the conditions. For instance, it might undergo protodeboronation in the presence of a catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. These properties could include its solubility, thermal stability, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
One significant application of compounds related to 2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide is in the field of antibacterial research. Studies have shown that derivatives of 4-hydroxy-chromen-2-one, which share a structural similarity with the compound , exhibit considerable antibacterial activity. This includes effectiveness against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. The compounds demonstrate both bacteriostatic and bactericidal activities, suggesting potential for developing new antibacterial agents (Behrami & Dobroshi, 2019). Similarly, thiazolidinones containing coumarin moieties have been synthesized and found to be active against bacterial strains such as E. coli, S. aureus, and B. subtilis, indicating their potential as antibacterial agents (Hamdi et al., 2012).
Antimicrobial Effects
Compounds structurally related to this compound have also been synthesized and evaluated for their antimicrobial properties. This includes the synthesis of imines and thiazolidinones which have shown promising antibacterial and antifungal activities, further underscoring the potential of these compounds in antimicrobial research (Fuloria et al., 2009).
Antioxidant Activity
Additionally, certain derivatives have been synthesized and evaluated for their antioxidant activity. For instance, Schiff’s bases and thiazolidine-4-ones bearing hydroxyl groups have shown excellent antioxidant activity, comparable to that of ascorbic acid (Čačić et al., 2010). This suggests that compounds related to this compound could be valuable in the development of antioxidant therapies.
Anticancer Potential
Furthermore, novel 3,4,5-trimethoxyphenyl coumarin derivatives have been synthesized and evaluated for antitumor activity against various human cancer cell lines. Some of these compounds showed significant inhibitory activity, highlighting the potential of similar compounds in cancer research (Shi et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5/c1-15-11-18(26)8-10-21(15)31-14-24(28)27-20-13-16(7-9-23(20)30-2)19-12-17-5-3-4-6-22(17)32-25(19)29/h3-13H,14H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNYOQMGWATPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)C3=CC4=CC=CC=C4OC3=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3498224.png)
![5-(2,4-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B3498229.png)
![2-bromo-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B3498233.png)
![2-bromo-N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3498240.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3498256.png)
![3-bromo-4-ethoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B3498260.png)
![4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B3498272.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3498280.png)
![2-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3498286.png)
![2-(2-chlorophenoxy)-N-[3-chloro-2-(1-piperidinyl)phenyl]acetamide](/img/structure/B3498289.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3498298.png)

![2-[(4-chlorophenyl)thio]-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B3498317.png)
